Ethyl 4-(2-methoxyethoxy)benzoate
Description
Ethyl 4-(2-methoxyethoxy)benzoate (CAS: Not explicitly provided; empirical formula: C₁₂H₁₆O₅, molar mass: 240.25 g/mol) is an ester derivative of benzoic acid functionalized with a 2-methoxyethoxy group at the para position. Its synthesis typically involves Williamson etherification, as demonstrated in , where ethyl 4-hydroxyphenylacetate reacts with 2-methoxyethyl bromide under basic conditions (K₂CO₃/DMF, 60°C) . The compound is characterized by spectroscopic methods (FT-IR, NMR) and serves as a key intermediate in pharmaceuticals and materials science, such as in the synthesis of tricyclic diimidazo derivatives with anti-cancer activity .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(13)10-4-6-11(7-5-10)16-9-8-14-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
RKRDFYJTANWHRR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ethyl 4-(2-Methoxyethoxy)benzoate vs. Ethyl 4-(Dimethylamino)benzoate
- Structural Difference: The 2-methoxyethoxy group (ether linkage) vs. dimethylamino group (electron-donating amine).
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity as a co-initiator in resin cements compared to methacrylate-based analogs, achieving a superior degree of conversion (). The amine group enhances electron donation, accelerating polymerization, whereas the methoxyethoxy group may stabilize intermediates through steric or electronic effects .
- Application: Ethyl 4-(dimethylamino)benzoate is preferred in dental resins, while the methoxyethoxy variant is more common in drug intermediates .
This compound vs. Ethyl 4-Hydroxybenzoate
- Structural Difference : Para-substituted 2-methoxyethoxy vs. hydroxyl group.
- Solubility : Ethyl 4-hydroxybenzoate (isolated from Scutellaria barbata) is less lipophilic due to the polar hydroxyl group, whereas the methoxyethoxy group enhances solubility in organic solvents .
- Biological Activity : Hydroxybenzoates are common in natural products with antioxidant properties, while methoxyethoxy derivatives are synthetic intermediates .
Substituent Chain Length and Functional Group Variations
This compound vs. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate
- Structural Difference : Short methoxyethoxy chain vs. a long alkyl-amide chain.
- Synthesis : Both use Williamson etherification, but the latter requires additional steps to introduce the amide group ().
- Applications : The long-chain analog is used in surfactants or lipid-based drug delivery systems due to its bifunctional groups, whereas the methoxyethoxy variant is tailored for small-molecule drug synthesis .
This compound vs. Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate
Electronic and Optical Properties
This compound vs. Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
- Structural Difference : Methoxyethoxy vs. Schiff base (imine) linkage.
- Optical Activity: The Schiff base derivative exhibits nonlinear optical (NLO) properties due to extended conjugation, with hyperpolarizability values influenced by substituent position (para vs. ortho) . DFT studies highlight the role of methoxy groups in enhancing NLO responses .
Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
